Sdz eaa 494

Description

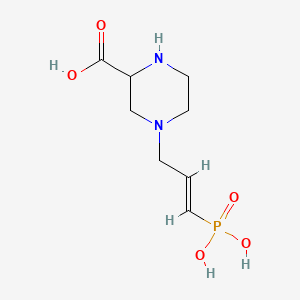

Structure

2D Structure

3D Structure

Properties

CAS No. |

132014-88-1 |

|---|---|

Molecular Formula |

C8H15N2O5P |

Molecular Weight |

250.19 g/mol |

IUPAC Name |

4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |

InChI |

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |

InChI Key |

VZXMZMJSGLFKQI-ORCRQEGFSA-N |

Isomeric SMILES |

C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Sdz Eaa 494

Classification as a Potent Competitive NMDA Receptor Antagonist

SDZ EAA 494, also known as D-CPP-ene or Midafotel, is definitively classified as a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.govabcam.com Its mechanism of action involves directly competing with the endogenous neurotransmitter glutamate (B1630785) for its binding site on the NMDA receptor. patsnap.comwikipedia.org This competitive antagonism prevents glutamate-mediated activation of the receptor, thereby inhibiting the influx of ions like calcium and sodium that would normally occur. patsnap.com

The potency of this compound has been quantified in various experimental models. In preparations of rat neocortical slices, it demonstrated a high potency with an ED₅₀ value of 39 nM for inhibiting spontaneous neuronal activity. nih.gov Further characterization in both frog spinal cord and rat neocortex established its antagonist activity with a pA₂ value of 6.7-6.8 against NMDA-induced depolarizations. nih.gov Radioligand binding assays, which measure the affinity of a drug for a receptor, showed a pKi of 7.5 for this compound in displacing [³H]CGP 39653, a known NMDA receptor antagonist. nih.gov Its action is specific to the NMDA type of excitatory amino acid receptor, with no significant activity observed at other receptor types or on amine reuptake mechanisms. nih.govnih.gov

| Parameter | Value | Assay/Model | Source |

|---|---|---|---|

| ED₅₀ | 39 nM | Inhibition of spontaneous activity in rat neocortical slices | nih.gov |

| pA₂ | 6.7-6.8 | Antagonism of NMDA-induced depolarization in frog spinal cord and rat neocortex | nih.gov |

| pKi | 7.5 | [³H]CGP 39653 binding assay | nih.gov |

NMDA Receptor Subunit Interactions and Specificity

The NMDA receptor is a heterotetrameric ion channel composed of various subunits, and the specific combination of these subunits dictates the receptor's pharmacological and biophysical properties. abcam.comnih.gov

GluN1 (NMDAR1) Subunit Association

Functional NMDA receptors are obligate heteromers that require the presence of two GluN1 subunits. abcam.comnih.gov This subunit is essential for the formation of the receptor channel and contains the binding site for the co-agonist glycine (B1666218) or D-serine, which must be occupied for the receptor to be activated by glutamate. patsnap.comnih.gov While this compound does not bind to the GluN1 subunit, its function as an antagonist of the entire receptor complex is fundamentally dependent on the presence of GluN1. The antagonism of glutamate binding at the GluN2 subunit prevents the conformational change that would otherwise be permitted by co-agonist binding at GluN1, thus blocking channel opening.

GluN2 Subunit Engagement (e.g., NMDAR2A, NMDAR2B, GluN2C, GluN2D)

The binding site for the neurotransmitter glutamate, and therefore for competitive antagonists like this compound, is located on the GluN2 subunits. nih.gov The NMDA receptor typically incorporates two GluN2 subunits, which can be of four different types: GluN2A, GluN2B, GluN2C, and GluN2D. nih.gov The specific GluN2 subunits present in the receptor complex are a primary determinant of its pharmacological properties, including its affinity for agonists and antagonists. nih.gov For instance, GluN2A and GluN2B are the predominantly expressed subunits in the adult forebrain and are involved in distinct signaling pathways related to synaptic plasticity and excitotoxicity. nih.govnih.govfrontiersin.org While this compound engages the glutamate binding site on the GluN2 subunit to exert its antagonist effect, specific data detailing its relative affinity or selectivity for the individual GluN2A, GluN2B, GluN2C, or GluN2D subtypes are not extensively characterized in the available literature. Its action is generally described at the level of the composite NMDA receptor.

| Subunit Family | Binding Site Location | Interaction with this compound | Source |

|---|---|---|---|

| GluN1 | Co-agonist (Glycine/D-Serine) | No direct binding; essential for functional receptor complex that is antagonized. | patsnap.comnih.gov |

| GluN2 | Neurotransmitter (Glutamate) | Directly binds to and competitively blocks this site. | nih.gov |

| GluN3 | Glycine (activates receptor) | No known interaction. | nih.gov |

GluN3 Subunit Considerations (e.g., NMDAR3A, NMDAR3B)

The GluN3 subunits (GluN3A, GluN3B) can also assemble with GluN1 subunits to form unconventional NMDA receptors. nih.gov A key distinction of these receptors is that they are activated by glycine alone, with the glycine binding site on the GluN3 subunit serving as the agonist site. nih.gov Given that the mechanism of this compound is competitive antagonism at the glutamate binding site on GluN2 subunits, there is no known interaction or pharmacological relevance of this compound to GluN3-containing receptors, which are not primarily gated by glutamate.

Characterization of Receptor Binding Sites

Competitive Binding at the Glutamate Recognition Site

The primary mechanism of this compound is its competitive binding at the glutamate recognition site located on the GluN2 subunits of the NMDA receptor complex. nih.govnih.gov This mode of action is characterized by the reversible binding of the antagonist to the same site as the endogenous agonist, glutamate. patsnap.comwikipedia.org By occupying this site, this compound prevents glutamate from binding and initiating the channel-opening process. This direct competition means that the degree of receptor inhibition by this compound can be overcome by increasing the concentration of glutamate. nih.gov Studies confirm that this compound is a potent and highly selective ligand for this site, as evidenced by its high affinity in radioligand binding studies and its specific antagonism of NMDA-induced, but not other, neuronal excitations. nih.govnih.gov

Selectivity Profile: Absence of Action on Other Receptor Classes or Neurotransmitter Reuptake Systems

A critical aspect of the pharmacological profile of this compound is its high selectivity for the NMDA receptor. Research has consistently demonstrated that this compound does not exert any significant action on other major receptor classes or neurotransmitter reuptake systems. nih.gov This specificity is crucial as it minimizes off-target effects, which can lead to a more favorable therapeutic profile.

Specifically, studies have confirmed its lack of activity on other excitatory amino acid receptors, such as AMPA and kainate receptors. nih.gov Furthermore, investigations have shown no interaction with amine reuptake mechanisms, which are the targets for many other centrally acting drugs. nih.gov This clean selectivity profile distinguishes this compound as a specific tool for probing the function of the NMDA receptor system.

Structure-Activity Relationships (SAR) Governing NMDA Receptor Modulation

The potent and selective NMDA antagonist activity of this compound is intrinsically linked to its chemical structure as a derivative of piperazine-dicarboxylic acid, specifically a (D)-CPPene analogue. The structure-activity relationship (SAR) studies of this class of compounds have provided valuable insights into the molecular features required for high-affinity binding to the NMDA receptor.

This compound belongs to a class of competitive NMDA receptor antagonists that are often designed as modifications of the glutamate or (R)-AP5 backbone, frequently incorporated into a ring structure like piperazine (B1678402). nih.gov The general SAR for these compounds indicates that the presence of two acidic groups, typically a carboxylate and a phosphonate, is crucial for activity.

Key structural features influencing the activity of CPP-related compounds include:

The Piperazine Ring: This heterocyclic core provides a rigid scaffold that correctly orients the acidic functional groups for optimal interaction with the receptor binding pocket.

The Carboxylic Acid Group: This group, attached to the piperazine ring, is a key pharmacophoric element that mimics the α-carboxylate of glutamate.

The Phosphonate Side Chain: The length and composition of the side chain containing the phosphonic acid group significantly impact binding affinity. For instance, the presence of a double bond in the propenyl side chain of this compound (CPP-ene) contributes to its high potency compared to its saturated counterpart, CPP. nih.gov

Stereochemistry: The stereochemistry at the chiral centers is critical for activity. The D-enantiomer of CPP-ene (this compound) is significantly more potent than the L-enantiomer, highlighting the stereospecific nature of the NMDA receptor's ligand binding domain. nih.gov

Cellular and Synaptic Mechanisms of Sdz Eaa 494

Modulation of NMDA-Induced Depolarizations in Neuronal Preparations

SDZ EAA 494 is characterized as a competitive antagonist at the NMDA receptor, meaning it directly competes with the endogenous agonist, glutamate (B1630785), for binding to the receptor site. nih.gov This action effectively prevents the glutamate-dependent opening of the ion channel associated with the NMDA receptor.

In various neuronal preparations, including the frog spinal cord and rat neocortex, this compound has been shown to potently inhibit depolarizations induced by the application of NMDA. nih.gov The pA2 value, a measure of antagonist potency, for this compound against NMDA-induced depolarizations is in the range of 6.7-6.8. nih.gov Furthermore, binding assays using [3H]CGP 39653, a radiolabeled competitive NMDA antagonist, have revealed a high affinity of this compound for the NMDA receptor, with a pKi of 7.5. nih.gov This high affinity underscores its effectiveness in blocking NMDA receptor activation.

The antagonistic effects of this compound are specific to the NMDA receptor, with no significant action reported on other neurotransmitter receptors or amine reuptake sites. nih.gov This selectivity ensures that its physiological effects are primarily mediated through the modulation of NMDA receptor-dependent signaling pathways.

Impact on Synaptic Plasticity and Excitatory Synaptic Transmission

The NMDA receptor is a cornerstone in the mechanisms of synaptic plasticity, the ability of synapses to strengthen or weaken over time. This plasticity is thought to be a primary cellular basis for learning and memory. Given that this compound is a potent NMDA receptor antagonist, it is expected to have a profound impact on forms of synaptic plasticity that are dependent on NMDA receptor activation, such as long-term potentiation (LTP) and long-term depression (LTD).

Role in Long-Term Potentiation (LTP) Pathways

Long-term potentiation, a persistent enhancement of synaptic transmission, is critically dependent on the activation of NMDA receptors, particularly in brain regions like the hippocampus. The induction of many forms of LTP requires the influx of calcium ions through the NMDA receptor channel, which is triggered by the coincident depolarization of the postsynaptic membrane and the binding of glutamate released from the presynaptic terminal.

As a competitive NMDA receptor antagonist, this compound would be expected to block the induction of NMDA receptor-dependent LTP. By preventing glutamate from binding to the NMDA receptor, this compound would inhibit the ion channel opening and the subsequent calcium influx that is necessary to initiate the intracellular signaling cascades leading to LTP. While direct studies specifically using this compound to block LTP are not detailed in the provided information, its established mechanism of action strongly suggests a pivotal role in preventing this form of synaptic strengthening.

Role in Long-Term Depression (LTD) Pathways

Long-term depression, a lasting reduction in synaptic efficacy, can also be dependent on NMDA receptor activation, albeit through different patterns of stimulation and downstream signaling pathways compared to LTP. The induction of NMDA receptor-dependent LTD is also triggered by calcium influx through the NMDA receptor, although the magnitude and dynamics of the calcium signal differ from that which induces LTP.

Consequently, by blocking the NMDA receptor, this compound would be anticipated to inhibit the induction of NMDA receptor-dependent LTD. By preventing the requisite calcium entry, the compound would disrupt the signaling pathways that lead to the weakening of synaptic connections.

Effects on Intracellular Signaling Cascades Downstream of NMDA Receptors

The physiological effects of NMDA receptor activation extend beyond simple depolarization to the initiation of complex intracellular signaling cascades. These cascades are responsible for translating the initial electrical and chemical signals into long-lasting changes in synaptic function. The influx of calcium through the NMDA receptor is the primary trigger for these downstream events.

Regulation of Calcium Ion Influx

The NMDA receptor channel is highly permeable to calcium ions (Ca2+). The influx of Ca2+ through this channel acts as a critical second messenger, initiating a wide array of biochemical events within the postsynaptic neuron. As a competitive antagonist, this compound directly modulates this pivotal step. By binding to the NMDA receptor, it prevents the channel from opening in response to glutamate, thereby inhibiting or significantly reducing the influx of Ca2+ into the neuron. This action is central to its ability to influence synaptic plasticity and other calcium-dependent cellular processes.

Interaction with Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII)

One of the key downstream effectors of NMDA receptor-mediated calcium influx is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Following its activation by calcium and calmodulin, CaMKII plays a crucial role in the induction of LTP by phosphorylating various substrate proteins, including AMPA receptors, which enhances their function and leads to a strengthening of the synapse.

Given that this compound blocks the initial calcium signal through the NMDA receptor, it would consequently prevent the activation of CaMKII. By inhibiting this critical kinase, this compound would disrupt the molecular machinery responsible for the expression of NMDA receptor-dependent LTP. Research on other NMDA receptor antagonists has shown that blocking NMDA receptors indeed prevents the activation of CaMKII, supporting the expected role of this compound in this pathway. researchgate.net

Interactive Data Table: Summary of this compound's Antagonistic Properties

| Parameter | Value | Neuronal Preparation | Reference |

| Mechanism of Action | Competitive NMDA Antagonist | General | nih.gov |

| pA2 vs. NMDA depolarization | 6.7-6.8 | Frog spinal cord, Rat neocortex | nih.gov |

| pKi ([3H]CGP 39653 binding) | 7.5 | N/A | nih.gov |

Involvement of Protein Kinase C (PKC)

The relationship between NMDA receptor function and Protein Kinase C (PKC), a family of enzymes crucial for signal transduction, is intricate. Activation of certain G protein-coupled receptors can lead to the potentiation of NMDA receptors through the activation of PKC. pnas.org This potentiation is not necessarily a result of direct phosphorylation of the NMDA receptor subunits themselves. pnas.org Instead, evidence suggests that PKC may act on associated targeting, anchoring, or signaling proteins to enhance NMDA receptor activity. pnas.org For instance, PKC has been shown to increase the channel opening rate of NMDA receptors and promote their delivery to the plasma membrane via exocytosis. nih.gov

Given that this compound is a competitive NMDA receptor antagonist, it would logically follow that it can interfere with these PKC-mediated processes by preventing the initial NMDA receptor activation required to trigger them. While direct studies on this compound's effect on PKC are limited, the blockade of NMDA receptors would disrupt the signaling cascades that rely on PKC for the modulation of these receptors. Research on hypoxia-induced long-term potentiation (LTP) of NMDA neurotransmission has demonstrated that PKC signaling mediates this pathological plasticity, and a PKC inhibitor can block its induction. frontiersin.org This highlights the pivotal role of the NMDA receptor-PKC interplay in synaptic function, a dynamic that would be significantly altered by an antagonist like this compound.

Association with Neuronal Nitric Oxide Synthase (nNOS)

The activation of NMDA receptors is closely linked to the production of nitric oxide (NO), a key signaling molecule in the brain, through the activation of neuronal nitric oxide synthase (nNOS). The influx of calcium through activated NMDA receptors stimulates nNOS to produce NO. nih.gov This NMDA-NO-cGMP pathway is integral to various forms of synaptic plasticity. nih.gov

As a competitive antagonist of NMDA receptors, this compound would be expected to inhibit the activation of nNOS that is dependent on NMDA receptor-mediated calcium influx. Studies have shown that NMDA receptor antagonists can prevent the effects of NMDA on cerebral blood flow and oxygen consumption by inhibiting nNOS. nih.gov Furthermore, research on nicotine (B1678760) sensitization has demonstrated that the NMDA receptor antagonist MK-801 can block the development of this sensitization by interfering with the NO/nNOS pathway. Disruption of the interaction between NMDA receptors and the postsynaptic density protein PSD-95 has been shown to uncouple synaptic NMDA receptors from downstream signaling molecules, including nNOS. nih.gov This further supports the role of NMDA receptor antagonism in modulating nNOS activity.

Influence on Neural Circuit Stability and Excitatory/Inhibitory Balance

The role of NMDA receptors in maintaining the delicate balance between excitation and inhibition (E/I balance) within neural circuits is fundamental for normal brain function. sciopen.com Paradoxically, NMDA receptor antagonists like this compound can lead to a state of cortical excitation rather than inhibition. nih.gov This is thought to occur because these antagonists can preferentially reduce the activity of inhibitory GABAergic interneurons. nih.gov By dampening the function of these interneurons, the excitatory pyramidal neurons are "disinhibited," leading to a net increase in cortical activity and a shift in the E/I balance towards excitation. nih.govnih.gov

Studies using the NMDA receptor antagonist memantine (B1676192) have shown that it can decrease the frequency and amplitude of spontaneous inhibitory postsynaptic currents in pyramidal neurons while leaving spontaneous excitatory postsynaptic currents unaffected. nih.gov This selective reduction in inhibitory drive shifts the E/I balance away from inhibition. nih.gov This mechanism, where NMDA receptor hypofunction leads to a breakdown in the E/I balance, is a key area of investigation in understanding the effects of compounds like this compound on neural circuit stability. mdpi.com

| Effect of NMDA Receptor Antagonism on Neural Circuits | Consequence | Reference |

| Preferential inhibition of inhibitory interneurons | Disinhibition of pyramidal neurons | nih.gov |

| Decreased frequency and amplitude of inhibitory postsynaptic currents | Shift in E/I balance towards excitation | nih.gov |

| Disruption of NMDA-mediated synaptic dynamics | Altered network competition between neuronal populations | mdpi.com |

Cross-Talk with Auxiliary Proteins and Synaptic Scaffolding Components (e.g., PSD-95)

Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein at excitatory synapses that plays a vital role in anchoring and organizing NMDA receptors and their downstream signaling partners. nih.gov The interaction between NMDA receptors and PSD-95 is crucial for receptor stabilization, surface expression, and the efficient coupling of the receptor to intracellular signaling cascades, including the activation of nNOS. nih.govnih.gov

Preclinical Neurobiological Investigations of Sdz Eaa 494

In Vitro Studies in Neural Tissue Preparations

In vitro examinations of SDZ EAA 494 have been crucial in characterizing its fundamental mechanism of action at the cellular and tissue levels. These studies, primarily utilizing rodent neural tissue, have provided a foundational understanding of its antagonist properties at the NMDA receptor.

Research conducted on rat neocortical slice preparations has demonstrated that this compound is a highly potent and competitive antagonist of NMDA receptors. In these experimental setups, the compound effectively counteracts the depolarizing effects induced by NMDA. nih.govresearchgate.net Studies have determined its apparent pA2 value, a measure of antagonist potency, to be 6.8 against NMDA-evoked depolarizations, highlighting its specific action on the NMDA subtype of excitatory amino acid receptors. portico.org The threshold concentration for observing the activity of D-CPP-ene as a competitive antagonist was found to be 10 nM, with an ED50 of 39 nM. portico.org

Further investigations in rat neocortical slices have shown that this compound inhibits NMDA-induced depolarizations in a concentration-dependent manner. A concentration of 0.1 µM of the compound was sufficient to inhibit 60% of the depolarizations induced by NMDA. nih.gov At a concentration of 1 µM, NMDA-induced depolarizations were completely blocked. nih.gov This body of evidence from rat neocortical slice preparations firmly establishes this compound as a potent and selective competitive antagonist at the NMDA receptor. nih.govresearchgate.net

A key finding from in vitro studies is the ability of this compound to suppress abnormal, seizure-like electrical activity in neural tissue. In rat cortical wedge preparations, the compound strongly inhibited the frequency of spontaneous epileptiform discharges. nih.gov This inhibitory effect was found to be concentration-dependent. At a concentration of 0.1 µM, this compound reduced the occurrence of these discharges by up to 70%. nih.gov A complete blockade of spontaneous epileptiform discharges was achieved at a concentration of 0.3 µM. nih.gov This demonstrates the compound's potent anticonvulsant properties at the tissue level, directly linked to its antagonism of NMDA receptors which are known to play a role in the generation and propagation of epileptiform activity.

Table 1: In Vitro Effects of this compound on Rat Neocortical Tissue

| Parameter | Concentration | Effect | Citation |

|---|---|---|---|

| Inhibition of NMDA-induced depolarization | 0.1 µM | 60% reduction | nih.gov |

| Inhibition of NMDA-induced depolarization | 1 µM | Complete blockade | nih.gov |

| Inhibition of spontaneous epileptiform discharges | 0.1 µM | Up to 70% reduction | nih.gov |

| Inhibition of spontaneous epileptiform discharges | 0.3 µM | Complete blockade | nih.gov |

| Threshold concentration for activity | 10 nM | - | portico.org |

| ED50 for activity | 39 nM | - | researchgate.netportico.org |

In Vivo Animal Model Studies

The promising in vitro profile of this compound led to extensive evaluation in various in vivo animal models of neurological disease. These studies aimed to determine if the compound's potent NMDA receptor antagonism translated into therapeutic efficacy in more complex biological systems.

Rodent models have been instrumental in assessing the antiepileptic and neuroprotective potential of this compound.

In models designed to screen for antiepileptic drugs, this compound has shown a mixed profile of activity. The compound has demonstrated efficacy in the maximal electroshock (MES) seizure test in mice, a model predictive of efficacy against generalized tonic-clonic seizures. scispace.com However, in contrast to its effects in the MES test, NMDA antagonists like this compound are reported to be largely inactive against fully kindled seizures, a model that mimics temporal lobe epilepsy. nih.gov It has been noted that in kindled animals, NMDA antagonists may produce prominent side effects. nih.gov

A significant area of in vivo research for this compound has been in the realm of neuroprotection, particularly in models of stroke and brain injury. In a rat model of focal cerebral ischemia induced by permanent occlusion of the middle cerebral artery (MCA), pretreatment with this compound resulted in dose-dependent reductions in the volume of infarction. nih.gov The most effective dose was found to be 4.5 mg/kg, which reduced the infarct volume by 37%. nih.gov

Further studies in a cat model of middle cerebral artery occlusion demonstrated that pretreatment with this compound reduced infarct size by 64% at a 15 mg/kg dose and by 60% at a 4.5 mg/kg dose. nih.gov In the same study, a rat model of subdural hematoma, a form of traumatic brain injury, showed that pretreatment with the compound reduced the zone of cortical ischemic damage by 54%. nih.gov

Research has also explored the neuroprotective effects of this compound in the context of aging. In a study comparing adult and aged rats subjected to focal cerebral ischemia, the compound reduced the mean infarct volume in both groups, though the effect was more pronounced in adult animals (a 33% reduction versus an 18.5% reduction in aged brains). ahajournals.org Despite the diminished effect with age, the compound did provide a degree of neuronal salvage in the aged brain. ahajournals.org

Table 2: Neuroprotective Effects of this compound in In Vivo Models

| Animal Model | Condition | Effect | Citation |

|---|---|---|---|

| Rat | Focal Cerebral Ischemia (MCAO) | 37% reduction in infarct volume (at 4.5 mg/kg) | nih.gov |

| Cat | Focal Cerebral Ischemia (MCAO) | 64% reduction in infarct size (at 15 mg/kg) | nih.gov |

| Cat | Focal Cerebral Ischemia (MCAO) | 60% reduction in infarct size (at 4.5 mg/kg) | nih.gov |

| Rat | Subdural Hematoma | 54% reduction in cortical ischemic damage | nih.gov |

| Adult Rat | Focal Cerebral Ischemia | 33% reduction in mean infarct volume | ahajournals.org |

| Aged Rat | Focal Cerebral Ischemia | 18.5% reduction in mean infarct volume | ahajournals.org |

Investigations in Rodent Models

Effects on Motor Control and Akinesia in Monoamine-Depleted Systems

In animal models designed to mimic the monoamine depletion characteristic of certain neurological conditions, this compound has demonstrated notable effects on motor function. Research in monoamine-depleted mice has shown that high doses of the competitive NMDA antagonist this compound can increase locomotion. nih.gov The pattern of movement observed after its administration is reportedly very similar to that produced by the non-competitive NMDA antagonist MK-801 in the same model. nih.gov

Furthermore, investigations have revealed a synergistic relationship between this compound and other pharmacological agents in modulating motor activity. When subthreshold doses of this compound were administered in combination with the alpha-adrenergic agonist clonidine, a pronounced stimulation of locomotion was observed in monoamine-depleted mice. nih.gov This suggests that the suppression of glutamatergic neurotransmission by this compound may enhance the locomotor-stimulating potential of other neurotransmitter systems, such as the adrenergic system. nih.gov

Modulation of Extracellular Neurotransmitter Levels and Metabolites (e.g., Dopamine (B1211576), Serotonin) in Specific Brain Regions (e.g., Striatum)

Pharmacological characterization of this compound indicates that its primary mechanism of action is as a competitive NMDA antagonist. nih.gov Studies report that the compound has no action on other receptors or on amine reuptake processes. nih.gov This lack of activity at dopamine and serotonin (B10506) transporters suggests that this compound does not directly modulate the extracellular levels of these neurotransmitters by inhibiting their reuptake, a common mechanism for many centrally-acting drugs.

While techniques like in vivo microdialysis are frequently used to measure extracellular concentrations of neurotransmitters and their metabolites (such as dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA)) in specific brain regions like the striatum, specific studies employing this method to detail the direct effects of this compound on striatal dopamine and serotonin levels were not identified in a comprehensive literature search. umich.edunih.gov The existing pharmacological profile, however, points toward an indirect modulation of these systems secondary to its primary effect on glutamate (B1630785) signaling, rather than a direct influence on dopamine or serotonin release or reuptake. nih.gov

Behavioral Characterization Studies (excluding cognitive impairment or adverse effects)

Drug discrimination is a behavioral pharmacology paradigm used to assess the interoceptive (internal) stimulus properties of a compound. nih.govlabcorp.com In these studies, animals are trained to recognize the subjective effects of a specific drug and differentiate it from a control substance (e.g., saline) to receive a reward. labcorp.com

While a comprehensive literature search did not identify studies where animals were specifically trained to discriminate this compound, research on other competitive NMDA antagonists, such as CGP 37849, provides relevant context. In one study, rats were successfully trained to discriminate CGP 37849 from saline. nih.gov Interestingly, the discriminative stimulus effects of the competitive antagonist CGP 37849 did not generalize to the uncompetitive NMDA antagonist MK-801, indicating that different mechanisms of NMDA receptor antagonism can produce distinct subjective effects. nih.gov Furthermore, these stimulus effects did not appear to be mediated by the dopaminergic or serotonergic systems. nih.gov Based on these findings with a related compound, it is plausible that this compound would also produce distinct discriminative stimulus effects.

The interaction of this compound with other pharmacological agents has been explored in the context of motor behavior. As noted previously (Section 4.2.1.3), a synergistic interaction occurs when subthreshold doses of this compound are combined with the alpha-adrenergic agonist clonidine, leading to a significant increase in locomotion in monoamine-depleted mice. nih.gov This finding highlights the compound's ability to modulate the behavioral effects of drugs acting on other neurotransmitter systems.

A detailed search of the available literature did not yield specific preclinical studies investigating the behavioral interactions between this compound and opioid agents like morphine or with dopamine agonists in paradigms such as locomotor activity or conditioned place preference. nih.govplos.org

Investigations in Non-Rodent Animal Models

The neuroprotective potential of this compound has been investigated in a non-rodent model of focal cerebral ischemia. In studies using anesthetized cats, the compound was evaluated for its ability to reduce the volume of brain damage following the permanent occlusion of one middle cerebral artery (MCA). nih.govnih.gov

Pretreatment with this compound, administered intravenously 15 minutes before the MCA occlusion, resulted in significant, dose-dependent reductions in the volume of ischemic brain damage measured 6 hours later. nih.govnih.gov In one study, pretreatment with the compound reduced the volume of ischemic damage from 20.6% of the cerebral hemisphere in vehicle-treated control animals to 7.2% in the drug-treated group. nih.gov The highest dose studied was found to reduce the volume of ischemic damage in the cerebral cortex by over 75% compared to controls. nih.gov

The therapeutic window for this neuroprotective effect was also examined. When treatment with this compound was initiated one hour after the ischemic event, it produced a 30% reduction in the volume of cortical damage, though this result did not reach statistical significance, suggesting that earlier administration is critical for its efficacy. nih.gov These findings established that a competitive NMDA receptor antagonist can be as effective as noncompetitive antagonists in reducing ischemic brain damage in a gyrencephalic (folded brain) species. nih.gov

Table 1: Effect of this compound Pretreatment on Ischemic Damage in a Feline Model Data sourced from Bullock et al. (1990). nih.gov

| Treatment Group | Mean Volume of Ischemic Brain Damage (% of Hemisphere) |

| Vehicle-Treated Control | 20.6% |

| This compound Pretreatment | 7.2% |

Research in Photosensitive Epilepsy Models (e.g., in Baboons)

There is a notable lack of publicly available research specifically investigating the effects of the chemical compound this compound in photosensitive epilepsy models, such as the well-established model using Papio papio baboons. While these primates are recognized for their naturally occurring photosensitivity, making them a valuable model for studying generalized epilepsy, and have been used to test various anticonvulsant drugs, specific studies detailing the administration and effects of this compound in this context could not be identified in a comprehensive review of available scientific literature. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Advanced Drug Discrimination Paradigms (e.g., in Squirrel Monkeys)

In the realm of advanced drug discrimination paradigms, the subjective effects of this compound have been characterized in squirrel monkeys. These studies are crucial for understanding how a compound is perceived by the central nervous system and for predicting its potential subjective effects in humans.

One key study trained squirrel monkeys in a two-lever drug discrimination procedure to distinguish between the effects of this compound and a vehicle. The results demonstrated that the monkeys reliably learned to discriminate this compound, indicating that the compound has distinct interoceptive effects.

Further investigations within this paradigm explored the substitution of other N-methyl-D-aspartate (NMDA) antagonists for this compound. It was found that other competitive NMDA antagonists fully substituted for this compound in a dose-dependent manner. This suggests that these compounds share a similar mechanism of action and produce comparable subjective effects. In contrast, non-competitive NMDA antagonists, such as phencyclidine (PCP) and ketamine, only partially substituted for this compound, and this partial substitution occurred at doses that also significantly suppressed the monkeys' response rates.

These findings highlight a clear distinction in the discriminative stimulus effects between competitive and non-competitive NMDA antagonists. The data support the prediction that competitive NMDA antagonists like this compound would likely produce similar subjective experiences in humans, which would differ from those produced by non-competitive antagonists like PCP and ketamine.

| Compound Class | Example Compounds | Substitution for this compound in Squirrel Monkeys |

| Competitive NMDA Antagonists | D-CPPene (this compound), NPC 17742, CGS 19755, CGP 37849 | Complete, dose-dependent substitution |

| Non-Competitive NMDA Antagonists | Phencyclidine (PCP), Ketamine | Partial substitution, often accompanied by response rate suppression |

Advanced Research Methodologies for Studying Sdz Eaa 494

Quantitative Radioligand Binding Assays

Quantitative radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptor. In the case of SDZ EAA 494, these assays have been crucial in characterizing its interaction with the NMDA receptor.

Detailed research findings indicate that this compound is a potent and competitive antagonist at the NMDA receptor. nih.govhellobio.com Studies utilizing [3H]CGP 39653, a selective radioligand for the glutamate (B1630785) binding site on the NMDA receptor, have demonstrated the competitive nature of this compound's binding. In these assays, this compound displaces the radioligand from its binding site in a concentration-dependent manner. The affinity of this compound for the NMDA receptor has been quantified, yielding a pKi value of 7.5 in a [3H]CGP39653 binding assay. nih.gov The Ki value, which represents the inhibition constant, has been reported to be 40 nM. hellobio.com A lower Ki value signifies a higher binding affinity of the antagonist for the receptor. These binding assays are typically performed on membrane preparations from specific brain regions, such as the rat cerebral cortex, which has a high density of NMDA receptors. The data generated from these assays are pivotal for the initial characterization of a novel compound and for guiding further in vitro and in vivo studies.

Table 1: Radioligand Binding Affinity of this compound at the NMDA Receptor

| Radioligand | Assay Type | Preparation | Quantitative Measure | Value | Reference |

| [3H]CGP 39653 | Competitive Binding | Not Specified | pKi | 7.5 | nih.gov |

| Not Specified | Not Specified | Not Specified | Ki | 40 nM | hellobio.com |

Electrophysiological Techniques for Assessing Neuronal Activity

Electrophysiological techniques provide a direct measure of the functional consequences of a drug's interaction with its target receptor on neuronal activity. For this compound, these methods have been essential in confirming its antagonist activity at the NMDA receptor and in quantifying its potency.

Slice electrophysiology is a powerful in vitro technique that allows for the recording of electrical activity from neurons in isolated brain slices. This methodology has been employed to assess the effects of this compound on NMDA-induced neuronal excitation. In rat neocortical slice preparations, this compound has been shown to concentration-dependently inhibit the depolarizations induced by the application of NMDA. hellobio.com The potency of this antagonism is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For this compound, a pA2 value of 6.7-6.8 has been reported against NMDA-induced depolarizations in both frog spinal cord and rat neocortex preparations. nih.gov

Evoked potentials, which are electrical potentials recorded from the nervous system following the presentation of a stimulus, are another valuable electrophysiological measure. By applying a stimulus to an afferent pathway and recording the postsynaptic response, researchers can investigate the effects of compounds on synaptic transmission. The application of this compound would be expected to reduce the amplitude of the NMDA receptor-mediated component of evoked excitatory postsynaptic potentials (EPSPs).

Measurements of NMDA-induced depolarization in various neuronal preparations serve as a direct functional assay of NMDA receptor antagonism. These studies have consistently demonstrated that this compound acts as a competitive antagonist, effectively blocking the excitatory effects of NMDA on neurons. nih.govhellobio.com

In Vivo Microdialysis for Neurochemical Monitoring in Brain Extracellular Fluid

In vivo microdialysis is a minimally invasive technique used to sample the extracellular fluid of specific brain regions in awake, freely moving animals. This powerful methodology allows for the real-time monitoring of neurotransmitter levels and can be used to investigate how a drug modulates neurochemical dynamics.

Given that NMDA receptors are involved in the regulation of neurotransmitter release, it would be hypothesized that the administration of this compound would lead to changes in the extracellular concentrations of key neurotransmitters. For instance, by blocking NMDA receptors, this compound could potentially alter the release of glutamate and dopamine (B1211576) in brain regions implicated in its pharmacological effects. nih.gov In vivo microdialysis would be the ideal technique to investigate these potential neurochemical changes in response to this compound administration.

Sophisticated Behavioral Paradigms for Pharmacological Characterization in Animal Models

Sophisticated behavioral paradigms in animal models are indispensable for characterizing the pharmacological profile of a compound and for predicting its potential therapeutic effects and side effects in humans. A variety of such paradigms have been utilized to investigate the anticonvulsant, neuroprotective, and cognitive effects of this compound.

The maximal electroshock seizure (MES) test is a widely used preclinical model to identify compounds with potential efficacy against generalized tonic-clonic seizures. nih.govuc.pt In this paradigm, a brief electrical stimulus is delivered to rodents, inducing a characteristic tonic hindlimb extension. The ability of a drug to prevent this response is a measure of its anticonvulsant activity. This compound has been shown to be orally active in the MES test in rodents, with an ED50 (the dose that is effective in 50% of the animals) of approximately 16 mg/kg. nih.gov

The passive avoidance task is a fear-motivated test used to assess learning and memory. nih.gov In this task, an animal learns to avoid an environment in which it has previously received an aversive stimulus (e.g., a mild footshock). The administration of this compound at supra-anticonvulsant doses has been found to reduce the acquisition of this task, suggesting potential effects on memory formation. nih.gov

To further investigate its effects on cognitive function, particularly working memory, the operant delayed non-matching to position (DNMTP) task has been employed. nih.gov In this task, an animal is required to remember the location of a previously presented stimulus and to respond to a novel location to receive a reward. Interestingly, studies have shown that this compound did not impair working memory in rats performing this task, even at doses that caused some performance deficits. nih.gov This suggests that the cognitive effects of this compound may be nuanced.

The Morris water maze is a classic and sophisticated behavioral paradigm for assessing spatial learning and memory. nih.govnih.gov While direct studies using this compound in this paradigm were not identified in the search results, it is a highly relevant model for evaluating the cognitive impact of NMDA receptor antagonists, given the critical role of these receptors in hippocampal-dependent spatial navigation.

Table 2: Behavioral Effects of this compound in Animal Models

| Behavioral Paradigm | Animal Model | Key Finding | Implication | Reference |

| Maximal Electroshock Seizure (MES) | Rodents | Orally active with an ED50 of ~16 mg/kg | Anticonvulsant activity | nih.gov |

| Passive Avoidance Task | Rodents | Reduced acquisition at supra-anticonvulsant doses | Potential effects on memory formation | nih.gov |

| Operant Delayed Non-Matching to Position (DNMTP) | Rats | Did not impair working memory | Nuanced cognitive effects | nih.gov |

Development of Physiologically Based Pharmacokinetic Models for Central Nervous System Distribution

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. The development of PBPK models for central nervous system (CNS) distribution is particularly valuable for understanding and predicting a drug's ability to cross the blood-brain barrier and reach its target site in the brain.

While specific PBPK models for this compound were not detailed in the provided search results, the methodology is highly applicable for characterizing its CNS pharmacokinetics. A PBPK model for CNS distribution would integrate various physiological parameters and drug-specific properties.

Physiological Parameters would include:

Brain blood flow: The rate at which blood is delivered to the brain.

Volumes of brain compartments: Including the brain intracellular space, extracellular fluid, and cerebrospinal fluid (CSF). nih.gov

Blood-brain barrier (BBB) and blood-CSF barrier (BCSFB) surface areas: The areas available for drug transport into the CNS.

Drug-Specific Parameters would include:

Plasma protein binding: The extent to which the drug binds to proteins in the blood, as only the unbound fraction is available to cross the BBB.

Brain tissue binding: The extent to which the drug binds to components within the brain tissue.

Permeability across the BBB and BCSFB: The ease with which the drug can pass through these barriers.

Presence of active transport systems: Whether the drug is a substrate for efflux transporters (like P-glycoprotein) or uptake transporters at the BBB.

By integrating these parameters into a mathematical model, researchers can simulate the concentration-time profiles of this compound in both plasma and various brain compartments. This allows for the prediction of the unbound brain concentration of the drug, which is the concentration that is pharmacologically active. Furthermore, PBPK models can be used to extrapolate pharmacokinetic data from preclinical species (e.g., rats) to humans, aiding in the selection of appropriate doses for clinical trials. The brain-to-plasma concentration ratio is a key parameter that can be both experimentally measured and predicted by PBPK models to assess the extent of brain penetration. nih.gov

Future Directions and Conceptual Implications in Neuroscience

Further Elucidation of NMDA Receptor Subtype-Specific Contributions to SDZ EAA 494 Activity

The NMDA receptor is not a single entity but a heterotetrameric complex composed of various subunits, including the obligatory GluN1 subunit and a combination of GluN2 (A-D) and GluN3 (A-B) subunits. numberanalytics.comeurekaselect.com The specific composition of these subunits dictates the receptor's functional properties, such as its ion channel characteristics and affinity for ligands. eurekaselect.com The GluN2 subunits, in particular, offer a significant opportunity for pharmacologically distinguishing between different NMDA receptor populations in the central nervous system. eurekaselect.comnih.gov For instance, GluN2B-containing receptors have been strongly implicated in pain processing, whereas GluN2A-containing receptors are more closely associated with synaptic plasticity. numberanalytics.comfrontiersin.org

This compound is characterized as a competitive NMDA antagonist, meaning it acts at the glutamate (B1630785) binding site. eurekaselect.comnih.gov Its pharmacological profile has been established through assays such as [3H]CGP39653 binding and its antagonist effect against NMDA-induced depolarizations. nih.gov However, a detailed understanding of how this compound interacts with specific NMDA receptor subunit compositions remains a critical area for future investigation. Determining the binding affinity and functional antagonism of this compound at receptors containing different GluN2 subunits (e.g., GluN2A vs. GluN2B) is essential. This research would help to explain its observed pharmacological effects and could pave the way for designing more selective antagonists with improved therapeutic profiles and fewer side effects. numberanalytics.com The development of subtype-selective antagonists is a major trend in the field, aiming to target pathological processes more precisely while sparing normal physiological functions. numberanalytics.commdpi.com

| Pharmacological Parameter | Assay | Value | Source |

|---|---|---|---|

| pA2 | NMDA depolarization in frog spinal cord and rat neocortex | 6.7-6.8 | nih.gov |

| pKi | [3H]CGP39653 binding assay | 7.5 | nih.gov |

Exploration of Mechanisms for Excitotoxicity Mitigation beyond Direct NMDA Receptor Antagonism

Excitotoxicity is a pathological process in which excessive activation of glutamate receptors, particularly NMDA receptors, leads to neuronal damage and death. mdpi.comnih.gov This process is a key factor in the pathogenesis of numerous neurodegenerative disorders and acute brain injuries. mdpi.comnih.gov The cascade of events triggered by excitotoxicity is complex, involving impaired calcium buffering, the generation of damaging free radicals, mitochondrial dysfunction, and the activation of cell death pathways. nih.gov

The primary mechanism of this compound is the direct competitive blockade of the NMDA receptor, which prevents the binding of the excitatory neurotransmitter glutamate. nih.gov While this direct antagonism is the core of its neuroprotective potential, future research should explore whether this compound possesses additional, indirect mechanisms for mitigating excitotoxicity. It is conceivable that beyond receptor blockade, the compound could influence downstream intracellular signaling cascades that are set in motion by excitotoxic insults. For example, investigations could determine if this compound affects calcium-binding proteins, exhibits antioxidant properties, or modulates the activity of enzymes involved in apoptotic pathways. nih.gov Understanding these potential pleiotropic effects is crucial, as multifunctional agents that target multiple points in the degenerative process may offer a more robust therapeutic strategy. mdpi.com

Investigation of Novel Research Applications in Preclinical Models of Neurological Dysfunctions

This highlights a critical need for the investigation of this compound in novel and more sophisticated preclinical models of neurological dysfunction. nih.gov Future research should move beyond simple, acute models and utilize animal models that better replicate the complex, progressive nature of human neurological disorders, such as chronic epilepsy or traumatic brain injury (TBI). mdpi.comnih.govscienceopen.com This includes models with spontaneous seizures or those that incorporate the secondary injury cascades seen in TBI, such as neuroinflammation. nih.govnih.gov The use of such advanced models could provide more accurate insights into the potential therapeutic utility of this compound and other NMDA receptor antagonists, helping to bridge the gap between preclinical discovery and clinical success. mdpi.comnih.gov

Analysis of Synergistic or Modulatory Interactions with Other Neurotransmitter Systems or Receptor Pathways

Initial pharmacological characterization of this compound indicated a high degree of specificity, with no discernible action on other receptor systems or amine reuptake sites. nih.gov This selectivity is generally considered a desirable trait, as it can minimize off-target side effects. However, the complexity of neurological disorders often involves the dysfunction of multiple neurotransmitter systems.

A promising future direction is the investigation of potential synergistic interactions between this compound and compounds that act on other neurotransmitter or receptor pathways. Research on other uncompetitive NMDA antagonists like amantadine (B194251) and memantine (B1676192) has shown that combining them with traditional antidepressant drugs can produce enhanced antidepressant-like effects in preclinical models. nih.gov One study found that fluoxetine, which was inactive on its own, produced a positive effect when combined with an NMDA antagonist. nih.gov Therefore, future studies could explore whether co-administration of this compound with agents targeting serotonin (B10506), dopamine (B1211576), or GABA systems could yield a greater therapeutic effect in models of depression, pain, or epilepsy. nih.govyoutube.com Furthermore, exploring interactions with modulators of the NMDA receptor itself, such as agents acting at the glycine (B1666218) co-agonist site or the polyamine site, could reveal ways to fine-tune the activity of this compound. nih.gov

Advancements in Methodological Approaches for NMDA Receptor Antagonist Research and Development

The research and development of NMDA receptor antagonists are continually evolving, driven by technological and methodological advancements. patsnap.compatsnap.com The initial characterization of this compound relied on classical pharmacological techniques like radioligand binding assays and tissue-level electrophysiology. nih.gov While foundational, these methods are now complemented by a suite of powerful modern tools that can provide a more nuanced understanding of drug action.

Future research on this compound and similar compounds should leverage these advanced methodologies.

Computational Modeling: Computer-based simulations and kinetic models can predict how competitive antagonists will behave under different physiological conditions, such as varying frequencies of neuronal firing. nih.govnih.govamanote.commdpi.com This approach helps to understand the complex kinetic properties that differentiate the functional outcomes of various antagonists. nih.gov

Optogenetics: This technique allows for the precise control of specific neuron populations or even specific receptor subtypes with light. nih.govspringernature.comnih.govrutgers.edu By engineering photoswitchable NMDA receptor subunits, researchers can turn the activity of specific subtypes (e.g., GluN2A or GluN2B) on or off with high spatiotemporal resolution, allowing for an unprecedented level of detail in dissecting their contribution to the effects of a drug like this compound. nih.govspringernature.com

Advanced In Vivo Imaging: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) enable the visualization and quantification of NMDA receptor density and activity in the living brain. radiologykey.commedrxiv.orgbioimagingtech.comnih.gov Using specific radioligands, these imaging methods can be used to study receptor occupancy, confirm target engagement in preclinical models, and potentially serve as biomarkers in clinical trials. radiologykey.combioimagingtech.comnih.gov

By integrating these advanced methodological approaches, future research can move beyond simple affinity measurements to a dynamic and systems-level understanding of how NMDA receptor antagonists like this compound function within complex neural circuits.

Q & A

Q. How should researchers address ethical concerns in in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.